
Cyclopentolate hydrochloride
Übersicht
Beschreibung
Manganese desferrioxamine (Mn-DFO) is a complex formed between manganese ions and desferrioxamine (DFO), a hydroxamate-based siderophore. DFO is clinically used as an iron chelator, but its ability to bind other metals, including manganese, has been explored in biomedical and chemical research. Mn-DFO exhibits antioxidant properties and has been investigated in contexts such as cerebral ischemia and malaria, where it mitigates oxidative stress and protects neural tissues . The stability and efficacy of Mn-DFO depend on the coordination chemistry between manganese and the trihydroxamate ligand structure of DFO, which provides high affinity for transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cyclopentolate hydrochloride involves several steps. The synthesis begins with phenylacetic acid, which reacts with ketocyclopentane to form 2-(1-hydroxycyclopentyl)phenylacetic acid . This intermediate undergoes a substitution reaction with dimethylamino ethyl chloride hydrochlorate in the presence of anhydrous potassium carbonate and ethyl acetate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of commercially available reagents and solvents, ensuring high yield and purity. The intermediate compounds are purified using recrystallization techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Reaktionstypen: Cyclopentolat-Hydrochlorid durchläuft während seiner Synthese hauptsächlich Substitutionsreaktionen. Es nimmt typischerweise nicht an Oxidations- oder Reduktionsreaktionen unter Standardbedingungen teil.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktion: Dimethylaminoethylchloridhydrochlorat wird in Gegenwart von wasserfreiem Kaliumcarbonat und Ethylacetat als Reagenz verwendet.
Reaktionsbedingungen: Die Reaktion wird bei erhöhten Temperaturen (um 60 °C) durchgeführt, um eine vollständige Umwandlung des Zwischenprodukts in das Endprodukt zu gewährleisten.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Cyclopentolat-Hydrochlorid selbst, das durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte in hoher Ausbeute und Reinheit gewonnen wird .
Wissenschaftliche Forschungsanwendungen
Mydriasis and Cycloplegia
The primary application of cyclopentolate hydrochloride is to induce mydriasis and cycloplegia during ocular examinations. It allows for better visualization of the retina and assessment of refractive errors. The standard concentration used is typically 1% to 2% for these purposes.
Table 1: Common Indications for this compound
Indication | Concentration | Purpose |
---|---|---|
Mydriasis | 1% - 2% | Pupil dilation for fundus examination |
Cycloplegia | 1% - 2% | Paralysis of ciliary muscle for refraction |
Anterior Uveitis Treatment | 0.25% - 1% | Prevent posterior synechiae |
Ocular Conditions
Cyclopentolate is also employed in the management of specific ocular conditions:
Anterior Uveitis
In anterior uveitis, cyclopentolate helps prevent complications such as posterior synechiae, which can lead to vision impairment. A study indicated its effectiveness in reducing inflammation and pain associated with this condition .
Refractive Errors in Children
A prospective study evaluated the systemic and ocular side effects of cyclopentolate in children undergoing refractive examination. The findings suggested that while it effectively induced cycloplegia, some mild neurological effects were observed, including drowsiness and headache .
Dosage Effects
Research has shown that the dosage of cyclopentolate significantly affects anterior segment parameters such as anterior chamber depth (ACD) and volume (ACV). A study comparing the effects of 0.5% and 1% concentrations found notable differences in ACD and ACV measurements post-administration .
Table 2: Effects of Cyclopentolate Dosage on Anterior Segment Parameters
Dosage | ACD Pre (mm) | ACD Post (mm) | ACV Pre (mm³) | ACV Post (mm³) |
---|---|---|---|---|
0.5% | 2.71 | 2.86 | 137.40 | 152.93 |
1% | 2.76 | 2.89 | 141.40 | 154.35 |
Case Studies on Toxicity and Addiction
While cyclopentolate is generally safe when used appropriately, there are documented cases of toxicity and addiction, particularly with excessive use.
Toxicity Case Report
A notable case involved an 8-year-old child who exhibited central nervous system toxicity after receiving cyclopentolate for refraction purposes, highlighting the potential risks associated with its use .
Addiction Cases
Several case reports have documented addiction to cyclopentolate eye drops, particularly among individuals using them recreationally or excessively for their psychoactive effects . One report detailed a patient who experienced withdrawal symptoms upon cessation after prolonged use .
Wirkmechanismus
Cyclopentolate hydrochloride exerts its effects by blocking muscarinic receptors in the eye. These receptors are responsible for controlling the size of the pupil and the shape of the lens. By inhibiting these receptors, this compound induces relaxation of the sphincter muscle of the iris and the ciliary muscle, leading to mydriasis and cycloplegia . This mechanism is similar to that of other antimuscarinic agents such as atropine and scopolamine .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Manganese Compounds
Manganese Complexes with Organic Ligands
Manganese forms stable complexes with various organic ligands, differing in structure, stability, and applications:
(a) Manganese Citrate and Tartrate Complexes
- Ligand Type : Hydroxy-polycarboxylic acids (e.g., citric, tartaric acids).
- Oxidation State : Mn²⁺ or Mn³⁺.
- Stability : Moderate stability in aqueous solutions, pH-dependent. Citrate complexes are less stable than DFO due to weaker ligand field strength .
- Applications : Used in industrial catalysis and nutritional supplements.
(b) Manganese EDTA Complexes
- Ligand Type : Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand.
- Oxidation State : Mn²⁺ (most common).
- Stability : High thermodynamic stability (log K ~ 13–14), but kinetically labile. EDTA’s broad metal affinity reduces selectivity compared to DFO .
(c) Manganese Oxalate Complexes
- Ligand Type : Dicarboxylic acid (oxalate).
- Oxidation State : Mn²⁺.
- Stability : Forms insoluble precipitates (e.g., manganese oxalate dihydrate), limiting bioavailability. Less stable in biological systems compared to Mn-DFO .
- Applications : Industrial synthesis and precursor for manganese oxides.
(d) Manganese Desferrioxamine (Mn-DFO)
- Ligand Type : Trihydroxamate siderophore (DFO).
- Oxidation State : Mn³⁺ (most stable).
- Stability : Exceptionally stable due to DFO’s high denticity and tailored metal-binding pockets. Resists redox changes in physiological conditions .
Inorganic Manganese Compounds
(a) Manganese Dioxide (MnO₂)
- Structure : Tetravalent manganese (Mn⁴⁺) in a crystalline oxide lattice.
- Stability : Most stable manganese compound due to Mn⁴⁺ oxidation state and robust lattice energy .
- Applications: Batteries, catalysis, and water purification. Unlike Mn-DFO, MnO₂ is non-biodegradable and unsuitable for medical use.
(b) Manganese Sulfate (MnSO₄)
- Structure: Inorganic salt with Mn²⁺ ions.
- Stability : Highly soluble in water but prone to oxidation in aerobic conditions. Lacks the chelation-mediated stability of Mn-DFO .
- Applications : Fertilizers, animal feed, and industrial manganese sources.
Key Research Findings and Data
Table 1: Comparative Properties of Manganese Compounds
Compound | Oxidation State | Ligand Type | Stability (log K) | Applications |
---|---|---|---|---|
Manganese Desferrioxamine | Mn³⁺ | Trihydroxamate | ~28 (DFO-Fe³⁺)* | Neuroprotection, chelation |
Manganese EDTA | Mn²⁺ | Hexadentate aminocarboxylate | 13–14 | Industrial, agriculture |
Manganese Citrate | Mn²⁺/Mn³⁺ | Tricarboxylate | ~4–6 | Catalysis, supplements |
Manganese Oxalate | Mn²⁺ | Dicarboxylate | Insoluble | Synthesis, precursors |
Manganese Dioxide | Mn⁴⁺ | Oxide lattice | N/A | Batteries, catalysis |
Discussion of Advantages and Limitations
- Mn-DFO vs. Inorganic Salts: Mn-DFO’s chelated structure prevents free Mn²⁺/Mn³⁺ release, reducing toxicity risks compared to MnSO₄ or MnO₂, which can generate reactive oxygen species (ROS) .
- Mn-DFO vs. Other Chelators : DFO’s specificity for trivalent metals gives Mn-DFO an edge over EDTA in biomedical applications, though EDTA’s lower cost favors industrial use.
- Stability Challenges : Mn-DFO’s stability under physiological conditions surpasses citrate or oxalate complexes, making it suitable for sustained therapeutic delivery .
Biologische Aktivität
Cyclopentolate hydrochloride is an anticholinergic agent primarily used in ophthalmology for its mydriatic and cycloplegic effects. This compound acts by blocking muscarinic acetylcholine receptors in the eye, leading to pupil dilation and paralysis of the ciliary muscle, which prevents accommodation. The biological activity of cyclopentolate is significant in both therapeutic applications and potential adverse effects, particularly in vulnerable populations.
Cyclopentolate exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs), specifically M1 and M5 subtypes. By inhibiting these receptors, cyclopentolate causes:
- Mydriasis : Dilation of the pupil by relaxing the sphincter muscle of the iris.
- Cycloplegia : Paralysis of the ciliary muscle, preventing accommodation for near vision.
The onset of these effects occurs within 15 to 60 minutes post-instillation, with a duration lasting up to 24 hours. The intensity and duration can vary based on iris pigmentation, with darker irises exhibiting slower responses .
Pharmacokinetics
Cyclopentolate is rapidly absorbed through ocular tissues, including the conjunctiva and nasolacrimal duct. Systemic absorption can occur, leading to potential adverse effects. Key pharmacokinetic parameters include:
- Peak Concentration : Achieved within 10 to 60 minutes after administration.
- Half-Life : Approximately 100 minutes.
- Systemic Absorption : Can be reduced by lacrimal occlusion techniques post-instillation .
Clinical Applications
Cyclopentolate is primarily used for:
- Ocular Examinations : Facilitating fundoscopic examinations by inducing mydriasis.
- Treatment of Amblyopia : Used in conjunction with other therapies to manage this condition.
Adverse Effects
While cyclopentolate is generally safe when used appropriately, it can cause both local and systemic adverse reactions. Common local side effects include:
- Burning sensation
- Photophobia
- Blurred vision
Systemic side effects are rare but may include:
- Visual or tactile hallucinations
- Ataxia
- Altered mental status, particularly in children or those with pre-existing conditions .
Case Studies Highlighting Toxicity
-
Child Overdose Case :
A 5-year-old boy experienced systemic toxicity after an accidental overdose of cyclopentolate eyedrops. Symptoms included visual hallucinations and ataxia, resolving within hours after observation . -
Adult Abuse Cases :
Several cases have documented misuse of cyclopentolate among adults, leading to dependence characterized by withdrawal symptoms such as nausea and anxiety upon cessation . One case involved a patient abusing up to 100 drops daily, resulting in significant psychological distress when attempting to reduce intake .
Research Findings
Recent studies have explored the effects of different concentrations of cyclopentolate on anterior segment parameters:
Parameter | Pre-Treatment (0.5%) | Post-Treatment (0.5%) | Pre-Treatment (1%) | Post-Treatment (1%) |
---|---|---|---|---|
Anterior Chamber Depth (ACD) | 2.71 ± 0.28 mm | 2.86 ± 0.27 mm | 2.76 ± 0.28 mm | 2.89 ± 0.25 mm |
Anterior Chamber Volume (ACV) | 197.5 ± 14.20 mm³ | 201.1 ± 13.27 mm³ | 201.60 ± 23.52 mm³ | 209.60 ± 20.58 mm³ |
Central Corneal Thickness (CCT) | 550 ± 26.71 μm | 551 ± 26.52 μm | 553.93 ± 29.25 μm | 549.5 ± 29.33 μm |
Statistical analysis indicated significant changes in ACD and CCT following treatment with both concentrations, suggesting that higher doses may be more effective but also potentially riskier regarding systemic absorption .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of cyclopentolate hydrochloride?
this compound purity is evaluated using pharmacopeial standards, including:
- Heavy metal testing : Limit ≤20 ppm via Method 1, using 1.0 g of sample and 2.0 mL of Standard Lead Solution .
- Thin-layer chromatography (TLC) : Dissolve 0.20 g in chloroform (sample solution) and prepare a diluted standard (1:200). Spot 10 μL on silica gel plates, develop with a 2-propanol/n-butyl acetate/water/ammonia (100:60:23:17) solvent system, and visualize under UV after sulfuric acid spray .
- Infrared spectroscopy (IR) : Compare sample spectra with reference standards using potassium bromide disks .
Q. How can this compound be identified in formulations?
Key identification methods include:
- Reinecke salt test : Forms a pale red precipitate with a 1% solution .
- pH verification : A 1% aqueous solution should have pH 4.5–5.5 .
- Boiling test with NaOH : Releases phenylacetic acid odor upon neutralization with nitric acid .
Q. What are the standard protocols for evaluating cyclopentolate-induced mydriasis in preclinical models?
- Dosage : 1% ophthalmic solution applied as 1 drop every 5–10 minutes .
- Measurement : Use static pupillometry for pupil diameter and rebound tonometry for intraocular pressure (IOP). In dogs, maximal dilation occurs at 12 hours post-instillation .
- Controls : Apply nasolacrimal pressure to minimize systemic absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in cyclopentolate’s effects on intraocular pressure (IOP) across species?
- Contextual variability : In dogs, 1% cyclopentolate shows no significant IOP change , while human studies report altered corneal hysteresis (CH) and IOPcc (corneal-compensated IOP) post-application .
- Methodological adjustments : Use species-specific tonometry (e.g., rebound tonometry for animals vs. Goldmann applanation in humans) and control for corneal biomechanical changes via ocular response analyzers (ORA) .
Q. What experimental designs optimize cycloplegia studies in pediatric populations?
- Protocols : Administer three drops of 1% cyclopentolate at 10-minute intervals. Peak cycloplegia occurs at 50–70 minutes post-instillation .
- Comparative analysis : Use autorefraction and residual accommodation tests ("pushup" method) to compare efficacy against atropine. Cyclopentolate achieves comparable refraction results with fewer systemic side effects (12.5% vs. higher rates for atropine) .
- Safety monitoring : Track behavioral disturbances (e.g., ataxia, hallucinations) in children, particularly those with spastic paralysis or brain damage .
Q. How does this compound alter anterior segment parameters in imaging studies?
- Pentacam imaging : Post-cycloplegia, significant increases in anterior chamber depth (ACD) and volume (ACV) are observed, while anterior chamber angle (ACA) decreases. No changes occur in corneal thickness or keratometry .
- Statistical analysis : Use paired t-tests or generalized estimating equations (GEE) for longitudinal data, controlling for light intensity (40–55 lux) .
Q. What strategies improve the sensitivity of detecting related substances in cyclopentolate formulations?
- TLC optimization : Increase spotting volume to 20 μL for low-concentration impurities.
- Solvent system refinement : Adjust ammonia concentration to enhance separation of polar degradation products .
- Validation : Include spiked samples with known impurities (e.g., phenylacetic acid derivatives) to validate detection limits .
Q. How can combination therapies (e.g., cyclopentolate + phenylephrine) be evaluated for synergistic mydriasis?
- Study design : Compare monotherapy vs. combination using randomized, double-masked trials.
- Metrics : Measure pupil diameter, time to maximal dilation, and cycloplegia duration. Cyclomydril® (0.2% cyclopentolate + 1% phenylephrine) induces greater mydriasis than either agent alone .
- Safety : Monitor for superficial keratitis or systemic adrenergic effects (e.g., hypertension) .
Q. Methodological Considerations
- Statistical approaches : Use GEE for repeated-measure data (e.g., tear production over time) and ANOVA for multi-group comparisons (e.g., cyclopentolate vs. atropine) .
- Species-specific protocols : Adjust instillation frequency and volume for animal models (e.g., rabbits vs. dogs) .
- Imaging standardization : Maintain fixed light conditions and operator consistency in Pentacam or ORA studies .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
Record name | Cyclopentolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentolate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentolate hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentolate hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentolate hydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.